molecular formula C13H15N3O4 B13412140 (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

(S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Cat. No.: B13412140
M. Wt: 277.28 g/mol
InChI Key: KSCACLRGQJXDAB-JTQLQIEISA-N
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Description

(S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is a chiral glutamic acid derivative featuring a substituted isoindolinone ring. Its molecular formula is C₁₃H₁₅N₃O₄, with a molecular weight of 277.28 g/mol (CAS: 874760-69-7) . The compound is characterized by a 4-amino-substituted isoindolin-1-one moiety linked to the γ-position of the glutamic acid backbone. This structural motif is critical for its biological activity, particularly in pharmaceutical contexts, where it serves as an impurity in lenalidomide synthesis . The compound’s stereochemistry (S-configuration at the α-carbon) and the presence of both amino and oxo groups contribute to its solubility in polar solvents like methanol and its role in intermolecular interactions .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

(2S)-5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid

InChI

InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(12(7)18)10(13(19)20)4-5-11(15)17/h1-3,10H,4-6,14H2,(H2,15,17)(H,19,20)/t10-/m0/s1

InChI Key

KSCACLRGQJXDAB-JTQLQIEISA-N

Isomeric SMILES

C1C2=C(C=CC=C2N)C(=O)N1[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid generally proceeds via a multi-step route involving:

  • Formation of the isoindolinone core through cyclization reactions.
  • Introduction of the 4-amino substituent on the isoindolinone ring, often via nucleophilic substitution or reduction of a nitro precursor.
  • Attachment of the 5-oxopentanoic acid moiety at the α-carbon with control of stereochemistry to maintain the (S)-configuration.

This approach ensures the preservation of the chiral center and incorporation of functional groups essential for biological activity.

Key Synthetic Steps and Conditions

Synthetic Step Reagents/Conditions Yield (%) Notes
Isoindolinone core formation Glutaric anhydride, 4-fluoroaniline 60–70 Cyclization under acidic or thermal conditions to form the isoindolinone ring.
Introduction of amino group Sodium azide (NaN₃), sulfuric acid (H₂SO₄), 0–5°C 45–55 Azidation followed by reduction to convert azide to amino group; temperature control critical.
Reduction of azide to amine Hydrogenation (H₂/Pd-C catalyst), methanol 80–85 Catalytic hydrogenation to yield the 4-amino substituent on the isoindolinone ring.
Coupling with 5-oxopentanoic acid Controlled pH, temperature (0–25°C), acidic medium Variable Ensures stereochemical integrity and attachment of glutamic acid derivative moiety.

Optimization Parameters

  • Temperature Control: Maintaining 0–25°C during sensitive steps (e.g., azidation) minimizes side reactions and racemization.
  • pH Adjustment: Acidic conditions stabilize intermediates and promote selective reactions.
  • Purification: Column chromatography or recrystallization is employed to achieve >95% purity, confirmed by high-performance liquid chromatography (HPLC).
  • Protecting Groups: Use of benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) groups during peptide synthesis steps to protect amino functions and improve yields.

Industrial Production Considerations

Industrial-scale synthesis leverages automated reactors and continuous flow systems to enhance yield, reproducibility, and purity. Green chemistry principles are increasingly incorporated, such as:

  • Avoidance of heavy metal catalysts in reduction steps.
  • Use of platinum group metal-free catalytic systems.
  • Solvent recycling and minimization of hazardous waste.

These adaptations ensure cost-efficient and environmentally sustainable production suitable for pharmaceutical applications.

Analytical Techniques for Confirmation

Analytical Method Purpose Typical Conditions/Parameters
Reverse-phase HPLC Purity assessment (>95% purity target) UV detection at 210–254 nm, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
Nuclear Magnetic Resonance (NMR) Structural confirmation and stereochemistry ^1H and ^13C NMR, chemical shifts confirming isoindolinone and glutamic acid moieties; stereochemistry verified by coupling constants and chiral shift reagents
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Accurate mass measurement matching C₁₃H₁₅N₃O₄ (M+H)^+ = 278.11 Da
Chiral HPLC or Polarimetry Enantiomeric excess and chirality confirmation Enantiomeric excess >98% to confirm (S)-configuration

Chemical Reaction Analysis

Reaction Types

  • Nucleophilic Substitution: Introduction of amino groups via azidation and subsequent reduction.
  • Reduction: Conversion of azido or nitro groups to amino groups using catalytic hydrogenation.
  • Oxidation: Potential oxidation of amino groups to nitro or nitroso derivatives under strong oxidizing conditions.
  • Cyclization: Formation of the isoindolinone ring from appropriate precursors.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Outcome
Azidation Sodium azide, acidic medium (H₂SO₄), low temperature (0–5°C) Introduction of azido group at target position
Reduction Hydrogen gas, Pd-C catalyst, methanol Conversion of azide to amino group
Oxidation Potassium permanganate, hydrogen peroxide Formation of nitro or nitroso derivatives
Substitution Amines, thiols as nucleophiles Functional group modification on isoindolinone

Data Contradiction and Interpretation

Conflicting data regarding reactivity in nucleophilic environments often arise from:

  • pH-Dependent Nucleophilicity: The amino group's nucleophilicity varies with pH (pKa ~8.5), affecting reaction rates and selectivity.
  • Solvent Effects: Polar aprotic solvents (e.g., dimethylformamide) favor azide reduction, whereas protic solvents (e.g., methanol) stabilize intermediates differently.
  • Temperature and Reaction Time: Variations can lead to side reactions or incomplete conversion.

Researchers should standardize reaction conditions and carefully control parameters to ensure reproducibility.

Summary Table of Preparation Methods

Step No. Process Description Reagents/Conditions Yield (%) Key Notes
1 Isoindolinone ring formation Glutaric anhydride, 4-fluoroaniline 60–70 Cyclization under acidic or thermal conditions
2 Azidation of precursor Sodium azide, H₂SO₄, 0–5°C 45–55 Temperature control critical to avoid side reactions
3 Reduction of azide to amino group H₂, Pd-C catalyst, methanol 80–85 Catalytic hydrogenation for amino substitution
4 Coupling with 5-oxopentanoic acid Controlled pH and temperature Variable Ensures stereochemical integrity
5 Purification Column chromatography, recrystallization N/A Achieves >95% purity confirmed by HPLC

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and oxo positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways, influencing processes like cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (S)-5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid can be contextualized by comparing it to analogs with modifications in the isoindolinone ring, amino acid backbone, or substituent groups. Below is a detailed analysis:

Structural Analogs with Modified Isoindolinone Substituents

Compound Name Substituent on Isoindolinone Molecular Formula Molecular Weight (g/mol) Key Differences References
(S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid 4-Nitro C₁₃H₁₃N₃O₆ 307.26 The nitro group at C4 increases electron-withdrawing effects, reducing basicity and potentially altering binding affinity in enzyme targets compared to the amino group.
2-Phthalimidoglutaramic acid (Thalidomide metabolite) 1,3-Dioxo-isoindole C₁₃H₁₃N₃O₅ 291.26 Replaces the 4-amino-isoindolinone with a phthalimide group, enhancing hydrolytic stability but reducing specificity for glutamine-utilizing enzymes.
(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid (N-TS-glutamine) 4-Methylbenzenesulfonamide C₁₃H₁₈N₂O₅S 314.36 The sulfonamide group introduces steric bulk and acidity, potentially affecting solubility and metabolic stability.

Backbone-Modified Analogs

Compound Name Backbone Modification Molecular Formula Molecular Weight (g/mol) Key Differences References
Glycyl-L-glutamine monohydrate Dipeptide (Gly-Gln) C₇H₁₃N₃O₄·H₂O 217.21 Lacks the isoindolinone ring; instead, it features a peptide bond, altering its proteolytic stability and transport.
(S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid Tryptophan-linked glutamic acid C₁₆H₁₉N₃O₅ 333.34 Incorporates an indole moiety, enabling π-π stacking interactions absent in the target compound.

Key Research Findings

Substituent Effects on Bioactivity: The 4-amino group in the target compound enhances hydrogen-bonding capacity compared to the nitro analog, which may explain its higher affinity for glutamine-binding enzymes like glutaminase . Thalidomide metabolites (e.g., 2-phthalimidoglutaramic acid) exhibit reduced teratogenicity compared to the parent drug but lack the isoindolinone ring’s specificity for cereblon E3 ligase binding .

Synthetic Utility :

  • Protecting groups like benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) are critical for stabilizing intermediates during solid-phase peptide synthesis (SPPS) .

Prodrug Potential: Ester derivatives (e.g., methyl esters) of the target compound show improved oral bioavailability due to enhanced lipophilicity, though hydrolysis rates vary with substituent electronic effects .

Q & A

Q. What synthetic routes are commonly used to prepare (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step processes involving cyclization and functional group modifications. A key intermediate is the isoindolinone ring system, which can be formed through condensation reactions between amino acids and activated carbonyl precursors. For example, azidation reactions under acidic conditions (e.g., sodium azide with a precursor like (S)-2-amino-5-oxopentanoic acid) are used to introduce the azido group, followed by reduction to the amine . Optimization includes:
  • Temperature control (0–25°C) to prevent side reactions.
  • pH adjustment (acidic medium) to stabilize reactive intermediates.
  • Purification via column chromatography or recrystallization to achieve >95% purity (HPLC) .
Synthetic Step Reagents/Conditions Yield Reference
Isoindolinone formationGlutaric anhydride, 4-fluoroaniline60–70%
AzidationNaN₃, H₂SO₄, 0–5°C45–55%
ReductionH₂/Pd-C, MeOH80–85%

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, with mobile phases like acetonitrile/water (0.1% TFA). Purity thresholds >95% are typical for research-grade material .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., S-configuration at C2) and functional groups (e.g., carbonyl at δ 170–175 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₅N₃O₄; [M+H]⁺ = 278.11) .
  • Chirality Validation : Polarimetry or chiral HPLC to ensure enantiomeric excess (>98% ee) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in experimental design or compound handling. To address this:
  • Standardize Bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and negative controls (e.g., DMSO vehicle).
  • Verify Compound Integrity : Pre-test stability under assay conditions (e.g., 37°C in PBS for 24 hours) via LC-MS to rule out degradation .
  • Meta-Analysis : Compare data across studies using computational tools (e.g., PubChem BioActivity data) to identify trends in IC₅₀ values or binding affinities .

Q. What experimental design considerations are critical for evaluating the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should assess:
  • Temperature Sensitivity : Store aliquots at -20°C (recommended) vs. 4°C or room temperature, and monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light Exposure : Protect from UV light using amber vials to prevent photodegradation of the isoindolinone ring.
  • Lyophilization Feasibility : Test freeze-drying in buffers (e.g., phosphate pH 7.4) to enhance long-term stability .

Q. What strategies enhance the compound’s bioavailability or target specificity through structural modification?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups (e.g., methyl ester at the carboxylic acid) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Conjugation : Link to targeting moieties (e.g., folate for cancer cells) via the amino groups.
  • SAR Studies : Synthesize analogs with modified isoindolinone substituents (e.g., nitro or fluorine at C4) and compare bioactivity profiles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Discrepancies may stem from:
  • pH-Dependent Reactivity : The amino group’s nucleophilicity varies with pH (e.g., pKa ~8.5). Conduct reactions at controlled pH (e.g., 7.4 for physiological relevance) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor azide reduction, while protic solvents (e.g., MeOH) stabilize intermediates. Compare reaction outcomes in different solvents .

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